molecular formula C9H18ClNO2 B13585538 Methyl3-(1-aminocyclopentyl)propanoatehydrochloride

Methyl3-(1-aminocyclopentyl)propanoatehydrochloride

Cat. No.: B13585538
M. Wt: 207.70 g/mol
InChI Key: BMFBGWJNGSVGPC-UHFFFAOYSA-N
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Description

It is known for its molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol. This compound is often used in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-aminocyclopentyl)propanoate hydrochloride typically involves the reaction of 1-aminocyclopentane with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-aminocyclopentyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are often employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Methyl 3-(1-aminocyclopentyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-(1-aminocyclopentyl)propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride
  • Methyl 3-(1-aminocyclobutyl)propanoate hydrochloride
  • Methyl 3-(1-aminocyclopropyl)propanoate hydrochloride

Uniqueness

Methyl 3-(1-aminocyclopentyl)propanoate hydrochloride is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl 3-(1-aminocyclopentyl)propanoate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-12-8(11)4-7-9(10)5-2-3-6-9;/h2-7,10H2,1H3;1H

InChI Key

BMFBGWJNGSVGPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1(CCCC1)N.Cl

Origin of Product

United States

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